molecular formula C20H17NO2 B290947 N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide

Katalognummer: B290947
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: HOXVNWLBMMFAGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol . This compound is known for its unique chemical structure, which includes a biphenyl core and a carboxamide group attached to a hydroxy-methylphenyl moiety. It has various applications in scientific research and industry due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with biphenyl-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The biphenyl core provides structural stability and enhances the compound’s affinity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-hydroxyphenyl)biphenyl-4-carboxamide
  • N-(4-methylphenyl)biphenyl-4-carboxamide
  • N-(4-hydroxy-2-methylphenyl)benzamide

Uniqueness

N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C20H17NO2

Molekulargewicht

303.4 g/mol

IUPAC-Name

N-(4-hydroxy-2-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H17NO2/c1-14-13-18(22)11-12-19(14)21-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13,22H,1H3,(H,21,23)

InChI-Schlüssel

HOXVNWLBMMFAGI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.